Titanium(IV) bromide

Beschreibung

The exact mass of the compound Titanium tetrabromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetrabromotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZYKBZMAMTNKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiBr4, Br4Ti | |

| Record name | titanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Titanium tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894990 | |

| Record name | Titanium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber-yellow or orange highly hygroscopic solid; mp = 28.25 deg C; [Merck Index] Orange solid with an acrid odor; mp = 39 deg C; [Alfa Aesar MSDS] | |

| Record name | Titanium tetrabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-68-6 | |

| Record name | Titanium tetrabromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Titanium(IV) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of Titanium(IV) bromide (TiBr₄). The document details common synthetic routes and provides in-depth experimental protocols for its preparation and subsequent analysis, tailored for a scientific audience.

Synthesis of this compound

This compound is a highly reactive, hygroscopic, orange crystalline solid.[1][2][3] It is the most volatile transition metal bromide and serves as a potent Lewis acid in organic synthesis and a precursor for various titanium-containing materials.[3][4][5] Several methods are employed for its synthesis, each with distinct advantages. The primary industrial and laboratory routes are outlined below.

Synthetic Pathways

The most common methods for preparing this compound include the direct combination of the elements, the reaction of titanium dioxide with carbon and bromine, and the halide exchange reaction between titanium tetrachloride and hydrogen bromide.[4][5]

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Direct Synthesis from Elements

This protocol details the most common laboratory synthesis of TiBr₄ via the direct reaction of titanium metal with bromine vapor.

Objective: To synthesize high-purity this compound.

Materials:

-

Titanium metal sponge or powder (99.9% purity)

-

Liquid Bromine (99.5% purity, dried over concentrated H₂SO₄)

-

High-purity Argon or Nitrogen gas

Apparatus:

-

Horizontal tube furnace capable of reaching 400°C

-

Quartz or borosilicate glass reaction tube

-

Gas inlet and outlet adapters

-

Bubbler for bromine vapor generation

-

Cold trap or condenser for product collection

-

Schlenk line for inert atmosphere manipulation

Procedure:

-

Apparatus Setup: Place a ceramic boat containing a weighed amount of titanium metal in the center of the reaction tube. Assemble the tube within the furnace and connect the gas lines. The outlet should lead to a cold trap followed by a scrubbing solution (e.g., sodium thiosulfate) to neutralize excess bromine.

-

Inerting: Purge the entire system with inert gas for 20-30 minutes to remove all air and moisture.

-

Reaction: Heat the furnace to 300-400°C to bring the titanium metal to reaction temperature.

-

Bromine Introduction: Gently heat the bromine bubbler and pass a slow stream of inert gas through it to carry bromine vapor into the hot reaction tube.

-

Product Formation: The volatile, orange TiBr₄ will form immediately upon contact of the bromine vapor with the hot titanium. The product is carried by the gas stream towards the cooler end of the tube or into the cold trap where it crystallizes.

-

Completion and Isolation: Continue the bromine flow until all the titanium has reacted. Once complete, stop the bromine flow but maintain the inert gas stream while the apparatus cools to room temperature.

-

Purification: The collected TiBr₄ can be further purified by sublimation under reduced pressure. Transfer the crude product to a sublimation apparatus under an inert atmosphere (e.g., in a glovebox).

Safety: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, face shield) is mandatory.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | TiBr₄ |

| Molar Mass | 367.48 g/mol |

| Appearance | Orange to brown hygroscopic crystalline solid |

| Melting Point | 38-40 °C |

| Boiling Point | 230 °C |

| Density | 3.25 g/cm³ at 25 °C |

| Solubility | Soluble in chlorocarbons and benzene; reacts violently with water. |

| Lewis Acidity | Strong Lewis acid |

| Magnetic Properties | Diamagnetic (d⁰ configuration) |

References for Table 1:[1][2][3][4][5][6]

Characterization of this compound

Due to its sensitivity to air and moisture, all sample handling for characterization must be performed under a dry, inert atmosphere (e.g., inside a glovebox).

Caption: Logical workflow for the characterization of TiBr₄.

X-ray Crystallography

X-ray diffraction (XRD) is the definitive method for confirming the crystalline phase and determining the structural parameters of TiBr₄.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Molecules per Unit Cell (Z) | 8 |

| Coordination Geometry | Tetrahedral |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Inside a glovebox, finely grind a small amount of crystalline TiBr₄ using an agate mortar and pestle.

-

Holder Mounting: Load the fine powder into an air-sensitive sample holder, which typically consists of a well that can be sealed with a low-background film (e.g., Kapton).

-

Data Acquisition: Mount the sealed holder onto the diffractometer. Collect the diffraction pattern using a standard radiation source (e.g., Cu Kα) over a 2θ range of 10-90°.

-

Data Analysis: Process the resulting diffractogram to identify peak positions and intensities. Perform Rietveld refinement against known structural models to confirm the phase and refine lattice parameters.

Vibrational Spectroscopy

Raman spectroscopy is an excellent tool for fingerprinting TiBr₄ and confirming its molecular structure, particularly the Ti-Br vibrational modes.

| Technique | Characteristic Signal |

| Raman Spectroscopy | Strong vibrational modes characteristic of the tetrahedral TiBr₄ unit. |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: In an inert atmosphere, seal a small amount of the TiBr₄ sample inside a glass capillary tube or press it into a pellet.

-

Data Acquisition: Place the sealed sample under the microscope objective of the Raman spectrometer.

-

Spectral Analysis: Focus the laser on the sample and acquire the spectrum. The characteristic peaks corresponding to the Ti-Br stretching and bending modes confirm the identity and structural integrity of the compound.

Elemental Analysis

Elemental analysis is crucial for verifying the stoichiometry and purity of the synthesized TiBr₄.

| Element | Theoretical % |

| Titanium (Ti) | 13.03% |

| Bromine (Br) | 86.97% |

References for Table 4:[2]

Experimental Protocol: Gravimetric Analysis for Titanium

-

Sample Weighing: Accurately weigh approximately 200-300 mg of the TiBr₄ sample in a closed container to prevent reaction with atmospheric moisture before measurement.

-

Hydrolysis: Carefully and slowly add the weighed sample to a beaker containing deionized water. The TiBr₄ will hydrolyze vigorously to form hydrated titanium dioxide (TiO₂(s)) and hydrobromic acid (HBr(aq)).

-

Precipitation: Add a dilute ammonium hydroxide solution to ensure complete precipitation of the hydrated titanium dioxide.

-

Digestion and Filtration: Gently heat the solution to digest the precipitate, then filter it through ashless filter paper. Wash the precipitate thoroughly with deionized water to remove any residual bromide ions.

-

Ignition: Place the filter paper containing the precipitate into a pre-weighed crucible. Heat gently to dry and char the paper, then ignite at high temperature (e.g., 800°C) in a muffle furnace until a constant weight is achieved. This converts the hydrated oxide to pure, anhydrous TiO₂.

-

Calculation: From the final weight of the TiO₂, calculate the initial mass and percentage of titanium in the original TiBr₄ sample.

Applications

This compound is a versatile compound with several key applications in chemistry and materials science.

-

Lewis Acid Catalyst: It is widely used as a catalyst in various organic reactions, including Friedel-Crafts alkylations, aldol reactions, and polymerization processes.[3][4][6]

-

Materials Precursor: TiBr₄ serves as a precursor in chemical vapor deposition (CVD) for creating titanium-containing thin films, such as titanium silicide, for the electronics industry.[6]

-

Reagent in Synthesis: It is employed in the synthesis of other organometallic and inorganic titanium compounds.[3]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[7]

-

Reactivity with Water: TiBr₄ reacts violently with water and moisture, releasing corrosive hydrogen bromide gas.[5][7]

-

Handling: All manipulations should be carried out in a controlled inert atmosphere (glovebox or Schlenk line). Full personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.

References

- 1. americanelements.com [americanelements.com]

- 2. WebElements Periodic Table » Titanium » titanium tetrabromide [webelements.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Titanium_tetrabromide [chemeurope.com]

- 5. Titanium tetrabromide - Wikipedia [en.wikipedia.org]

- 6. This compound 98 7789-68-6 [sigmaaldrich.com]

- 7. Titanium tetrabromide | Br4Ti | CID 123263 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure of anhydrous Titanium(IV) bromide

An In-depth Technical Guide to the Crystal Structure of Anhydrous Titanium(IV) Bromide

Introduction

This compound, with the chemical formula TiBr₄, is a fascinating inorganic compound that serves as a cornerstone in various chemical syntheses and material science applications. As the most volatile transition metal bromide, its properties are intermediate between those of titanium(IV) chloride (TiCl₄) and titanium(IV) iodide (TiI₄)[1][2][3]. TiBr₄ is an orange to brown crystalline solid at room temperature, notable for its strong Lewis acidity and high solubility in nonpolar organic solvents, which facilitates its use as a catalyst and precursor[1][2][3]. The molecule is diamagnetic, a consequence of the d⁰ electron configuration of the central titanium atom[1][2][3]. This document provides a comprehensive overview of the crystal and molecular structure of anhydrous TiBr₄, its synthesis, and the experimental methods used for its characterization, tailored for researchers and professionals in chemistry and materials science.

Physicochemical Properties

Anhydrous this compound is a hygroscopic solid that reacts vigorously with water. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Orange to brown crystalline solid | [1][4][5] |

| Molecular Formula | TiBr₄ | [2][3][4] |

| Molar Mass | 367.48 g/mol | [2][3][6] |

| Melting Point | 38 - 40 °C | [1][2][3][4][7] |

| Boiling Point | 230 - 234 °C | [1][2][3][4][7] |

| Density | 3.25 g/cm³ | [1][2][3] |

| Crystal Structure | Cubic (predominantly reported), Monoclinic | [1][2][3][8] |

| Coordination Geometry | Tetrahedral | [1][2][3][4] |

| Solubility | Soluble in chlorocarbons, benzene; Decomposes in water | [1][2][3][7] |

| Hazards | Corrosive, highly hygroscopic, releases HBr upon hydrolysis | [1][2][3] |

Crystal and Molecular Structure

The structure of solid TiBr₄ consists of discrete, tetrahedral TiBr₄ molecules. While there is some variation in the literature, the most commonly reported crystal structure is cubic. A monoclinic phase has also been identified.

Crystallographic Data

The crystallographic parameters for the two known polymorphs of this compound are detailed below. The cubic form is the most frequently cited structure.

| Parameter | Cubic Polymorph | Monoclinic Polymorph |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa3 | P2₁/c |

| Lattice Constant (a) | 11.300 ± 0.007 Å | Data not available in search |

| Lattice Constant (b) | - | Data not available in search |

| Lattice Constant (c) | - | Data not available in search |

| Lattice Angles (α,β,γ) | 90°, 90°, 90° | Data not available in search |

| Formula Units (Z) | 8 | Data not available in search |

| Calculated Density | 3.383 g/cm³ | Data not available in search |

| Reference(s) | [1][2][3][9] | [8] |

Molecular Geometry

In both solid and gas phases, the TiBr₄ molecule adopts a regular tetrahedral geometry (Td symmetry), consistent with VSEPR theory for a d⁰ metal center[1][4][10]. The central titanium atom is bonded to four bromine atoms. There is a slight discrepancy in reported bond lengths, which may be attributed to the different crystalline forms or analytical techniques used.

| Parameter | Value | Reference(s) |

| Ti-Br Bond Length | 2.34 - 2.43 Å | [1][8] |

| Br-Ti-Br Bond Angle | ~109.5° | (Implied by tetrahedral geometry) |

graph "TiBr4_Molecule" { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Node definitions Ti [label="Ti", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16, pos="0,0!"]; Br1 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, pos="-1.5,1.5!"]; Br2 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, pos="1.5,1.5!"]; Br3 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, pos="-0.8,-1.8!"]; Br4 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, pos="0.8,-1.8!"];

// Edge definitions Ti -- Br1; Ti -- Br2; Ti -- Br3; Ti -- Br4; }

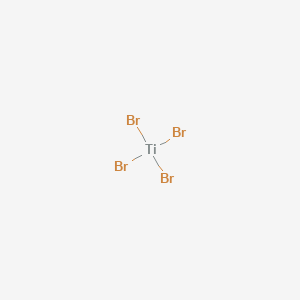

Caption: Tetrahedral geometry of the TiBr₄ molecule.

Experimental Protocols

Synthesis of Anhydrous this compound

The preparation of anhydrous TiBr₄ requires stringent moisture-free conditions due to its high reactivity with water. Several methods have been established.

Method 1: Direct Combination of Elements This method involves the direct reaction of high-purity titanium metal with elemental bromine.

-

Apparatus Setup: A reaction vessel, typically a sealed glass tube, is charged with pure titanium metal chips or powder.

-

Reaction: Freshly distilled bromine is carefully introduced into the vessel. The reaction can be initiated by gentle heating.[11]

-

Purification: The crude TiBr₄ product is purified by sublimation under reduced pressure or by rectification in a distillation column to yield the final orange crystalline solid.[11]

Method 2: Halide Exchange with HBr This is a lower-temperature method involving the conversion of TiCl₄ to TiBr₄.[12]

-

Inert Atmosphere: All procedures are conducted in a dry box under an inert atmosphere (e.g., dry nitrogen) to exclude moisture.[12]

-

Solution Preparation: A solution of redistilled titanium(IV) chloride (TiCl₄) in anhydrous benzene is prepared in a two-necked flask and cooled to 0 °C using an ice-salt bath.[12]

-

Gassing: Dry hydrogen bromide (HBr) gas, passed through a drying agent like phosphorus pentoxide, is bubbled through the cooled TiCl₄ solution. The solution color changes from colorless to yellow and finally to red.[12]

-

Isolation: After the reaction is complete, the benzene solvent is removed by distillation. The remaining product, TiBr₄, is then collected by distillation, typically in the boiling range of 229-232 °C.[12]

Caption: Workflow for TiBr₄ synthesis and structural analysis.

X-ray Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like TiBr₄ is single-crystal or powder X-ray diffraction (XRD).

-

Sample Preparation: Due to its hygroscopic nature, a single crystal of TiBr₄ is selected and mounted in a sealed, thin-walled glass capillary under an inert atmosphere to protect it from air and moisture during the analysis.[9]

-

Data Collection: The mounted crystal is placed on a goniometer within an X-ray diffractometer.[13] A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[13]

-

Structure Solution and Refinement: The collected diffraction data (a pattern of reflections) is processed to determine the unit cell dimensions and space group. The positions of the titanium and bromine atoms within the unit cell are determined using computational methods (e.g., Patterson or direct methods). This initial structural model is then refined against the experimental data to achieve the best possible fit, yielding precise bond lengths, angles, and other structural parameters.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Moisture Sensitivity: It is extremely hygroscopic and hydrolyzes rapidly in moist air, releasing corrosive hydrogen bromide gas.[1][3][12] All handling should be performed under a dry, inert atmosphere (e.g., in a glovebox).

-

Corrosivity: TiBr₄ is corrosive to skin, eyes, and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from water and moisture.

References

- 1. webqc.org [webqc.org]

- 2. Titanium_tetrabromide [chemeurope.com]

- 3. Titanium tetrabromide - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Titanium » titanium tetrabromide [webelements.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [chemister.ru]

- 8. Materials Data on TiBr4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WebElements Periodic Table » Titanium » titanium tetrabromide [winter.group.shef.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. X-Ray Crystallography [www2.tulane.edu]

Titanium(IV) Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) bromide (TiBr₄), also known as titanium tetrabromide, is an inorganic compound with the chemical formula TiBr₄. It is a diamagnetic, orange-to-brown crystalline solid at room temperature and is the most volatile of the transition metal bromides.[1][2] As a d⁰ transition metal halide, TiBr₄ exhibits strong Lewis acidity, making it a versatile reagent and catalyst in various chemical transformations.[2] Its high solubility in nonpolar organic solvents further enhances its utility in organic synthesis and materials science.[2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, presented to aid researchers and professionals in its effective application.

Physical Properties

This compound is a hygroscopic, orange-to-brown crystalline solid.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | TiBr₄ | [4] |

| Molar Mass | 367.48 g/mol | [3] |

| Appearance | Orange-brown crystalline solid | [1] |

| Melting Point | 38-40 °C (100.4-104 °F; 311.15-313.15 K) | [3][5] |

| Boiling Point | 230-234 °C (446-453.2 °F; 503.15-507.15 K) | [3][6] |

| Density | 3.25 g/cm³ at 25 °C | [1][5] |

| Crystal Structure | Cubic | [3] |

| Space Group | Pa3 | [3] |

| Coordination Geometry | Tetrahedral | [3][6] |

| Dipole Moment | 0 D | [3] |

| Solubility | Soluble in chlorocarbons, benzene, diethyl ether, ethanol.[3][7] Reacts with water.[7] |

Chemical Properties

This compound is characterized by its strong Lewis acidity and its reactivity towards water and other nucleophiles.

Lewis Acidity

As a d⁰ transition metal halide, TiBr₄ is a potent Lewis acid, readily forming adducts with a variety of Lewis bases such as ethers, amines, and phosphines.[1] For example, it reacts with tetrahydrofuran (THF) to form the adduct TiBr₄(THF)₂.[2] This property is the basis for its use as a catalyst in numerous organic reactions.

Hydrolysis

This compound reacts vigorously and rapidly with water, hydrolyzing to produce hydrogen bromide (HBr) and titanium oxides or oxybromides.[3][7] This reaction is highly exothermic and releases corrosive HBr gas, necessitating careful handling in a moisture-free environment.[3]

Redox Reactions

This compound can be reduced by strong reducing agents to form lower oxidation state titanium compounds. For instance, reduction with hydrogen can produce titanium(III) bromide.[7]

Ligand Exchange Reactions

TiBr₄ undergoes rapid redistribution reactions with other titanium tetrahalides. For example, mixing TiBr₄ and TiCl₄ results in a statistical mixture of mixed halides, TiBrₓCl₄₋ₓ.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the direct reaction of titanium metal with bromine gas at elevated temperatures.[1]

Materials:

-

Titanium metal (sponge or powder)

-

Bromine (liquid)

-

Inert gas (e.g., Argon or Nitrogen)

-

Tube furnace

-

Quartz reaction tube

-

Gas washing bottles

-

Cold trap (e.g., dry ice/acetone bath)

Procedure:

-

A quartz tube is placed in a tube furnace.

-

A known quantity of titanium metal is placed in the center of the quartz tube.

-

The system is purged with an inert gas to remove air and moisture.

-

Liquid bromine is placed in a gas washing bottle and gently heated to produce bromine vapor.

-

A stream of inert gas is passed through the bromine to carry the vapor into the reaction tube.

-

The tube furnace is heated to 300-400 °C to initiate the reaction between titanium and bromine vapor.

-

The volatile TiBr₄ product sublimes and is collected in a cooler part of the apparatus or in a cold trap.

-

The product is purified by sublimation under reduced pressure.

A schematic for the synthesis of this compound is provided below.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Sciencemadness Discussion Board - Titanium tetrabromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. icheme.org [icheme.org]

- 5. spacefrontiers.org [spacefrontiers.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Titanium(IV) Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Titanium(IV) bromide (TiBr₄) in various organic solvents. Due to the compound's reactivity and sensitivity, special consideration is given to handling procedures and experimental protocols.

Introduction

This compound is a hygroscopic, orange crystalline solid that serves as a potent Lewis acid in various chemical transformations.[1][2][3] Its utility in organic synthesis and materials science is often dictated by its solubility and reactivity in organic media. This guide summarizes the available solubility data, outlines detailed experimental procedures for its determination, and discusses the nature of its interactions with different classes of organic solvents.

Solubility of this compound

This compound is generally characterized by its high solubility in nonpolar organic solvents.[1][2] Its solubility behavior is influenced by its strong Lewis acidic nature, leading to the formation of adducts with donor solvents.[1]

Data Presentation: Qualitative Solubility of this compound

Due to a lack of available quantitative data in the surveyed literature, the following table summarizes the qualitative solubility of this compound in a range of organic solvents.

| Solvent Class | Specific Solvent | Solubility Description | Reference(s) |

| Halogenated Solvents | Carbon Tetrachloride | Soluble | [4][5] |

| Chloroform | Soluble | [5] | |

| Chlorocarbons | Soluble | [1][4] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][4] |

| Ethers | Diethyl Ether | Soluble (absolute) | [4][5] |

| Alcohols | Ethanol | Soluble (absolute) | [4][5] |

| Other Solvents | Arsenic Tribromide | Very Soluble | [5] |

| Liquid Bromine | Soluble | [5] | |

| Propylene Carbonate (25°C) | Very Soluble | [5] |

Note on Reactivity: this compound reacts violently with water and is highly sensitive to moisture.[4] It is crucial to use absolute (anhydrous) solvents and inert atmosphere techniques when handling this compound. With donor solvents such as ethers and alcohols, adduct formation is expected, which can influence the nature of the dissolved species. For instance, with tetrahydrofuran (THF), it is known to form adducts like TiBr₄(THF)₂.[1]

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires stringent anhydrous and anaerobic conditions due to its reactivity. The following protocol outlines a general procedure using Schlenk line techniques.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk flask with a magnetic stir bar

-

Schlenk filter stick

-

Second Schlenk flask for receiving the filtrate

-

Graduated cylinder or syringe for solvent measurement

-

Analytical balance

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Vacuum pump

-

Constant temperature bath

-

Appropriate analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, ICP-OES)

3.2. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of TiBr₄ under an inert atmosphere.

3.3. Detailed Procedure

-

Preparation:

-

Thoroughly oven-dry all glassware (Schlenk flasks, filter stick) and cool under a stream of inert gas.[6][7]

-

Ensure the organic solvent is anhydrous and deoxygenated. This can be achieved by distillation from an appropriate drying agent and subsequent purging with an inert gas.[6]

-

Handle solid this compound in a glovebox or a glove bag under a positive pressure of inert gas to prevent exposure to atmospheric moisture.[8]

-

-

Equilibration:

-

In an inert atmosphere, add an excess amount of pre-weighed this compound to a Schlenk flask equipped with a magnetic stir bar. The presence of excess solid is crucial to ensure saturation.

-

Add a known volume or mass of the anhydrous organic solvent to the Schlenk flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation and Sampling:

-

Once equilibrium is established, stop stirring and allow the excess solid to settle completely.

-

Carefully transfer the saturated supernatant to a second pre-weighed Schlenk flask via a Schlenk filter stick under a positive pressure of inert gas. This prevents the transfer of any solid particles.[9]

-

Weigh the flask with the collected filtrate to determine the mass of the saturated solution.

-

-

Analysis of Titanium Concentration:

-

Take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot to a known volume with an appropriate solvent.

-

Determine the concentration of titanium in the diluted solution using a suitable analytical technique:

-

UV-Vis Spectrophotometry: After appropriate derivatization (e.g., with hydrogen peroxide in an acidic medium to form the yellow pertitanic acid complex), the titanium concentration can be determined by measuring the absorbance at a specific wavelength (around 410-435 nm).[10][11][12] A calibration curve must be prepared using standards of known titanium concentration.

-

Gravimetric Analysis: The titanium in a known mass of the saturated solution can be precipitated as a stable, insoluble compound (e.g., titanium dioxide hydrate by controlled hydrolysis), followed by filtration, drying, and weighing.[13][14][15]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the elemental concentration of titanium in the solution.[16]

-

-

-

Calculation of Solubility:

-

From the determined concentration of titanium and the known density of the solvent, calculate the mass of this compound dissolved in a specific mass (e.g., 100 g) of the solvent.

-

Factors Influencing Solubility and Reactivity

-

Lewis Acidity: The strong Lewis acidic character of TiBr₄ promotes interactions with Lewis basic sites in organic solvents (e.g., the oxygen atom in ethers and alcohols), leading to the formation of soluble adducts.[1][17]

-

Solvent Polarity: While soluble in nonpolar solvents, the specific interactions with polar aprotic solvents can be complex and may lead to the formation of ionic species.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although this should be determined experimentally for each solvent system.

-

Impurities: The presence of moisture will lead to the decomposition of TiBr₄, forming insoluble titanium oxides and hydrobromic acid.[2]

Safety and Handling

This compound is corrosive and reacts violently with water, releasing hydrogen bromide gas.[2] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be carried out under a dry, inert atmosphere.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. Researchers should exercise caution and adapt the provided protocols to their specific experimental conditions and analytical capabilities.

References

- 1. Titanium_tetrabromide [chemeurope.com]

- 2. Titanium tetrabromide - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Titanium » titanium tetrabromide [winter.group.shef.ac.uk]

- 4. 7789-68-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [chemister.ru]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 10. mt.com [mt.com]

- 11. brjac.com.br [brjac.com.br]

- 12. researchgate.net [researchgate.net]

- 13. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 14. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]

- 15. web.iyte.edu.tr [web.iyte.edu.tr]

- 16. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. webqc.org [webqc.org]

An In-depth Technical Guide to the Lewis Acidity of Titanium(IV) Bromide and its Halide Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of titanium(IV) bromide (TiBr₄) in comparison to its halide counterparts: titanium(IV) fluoride (TiF₄), titanium(IV) chloride (TiCl₄), and titanium(IV) iodide (TiI₄). Understanding the nuanced differences in Lewis acidity across this series is critical for applications in catalysis, organic synthesis, and materials science, fields of significant interest to the target audience.

Introduction to Lewis Acidity of Titanium(IV) Halides

The titanium(IV) halides (TiX₄) are a class of versatile compounds that prominently feature in a myriad of chemical transformations due to their potent Lewis acidic character.[1] A Lewis acid is defined as an electron-pair acceptor, and the titanium center in TiX₄, with its d⁰ electronic configuration, is electron-deficient and thus capable of accepting electron density from Lewis bases.[2] This interaction underpins their utility as catalysts in a wide range of organic reactions, including aldol additions, Diels-Alder reactions, and polymerization.[3][4]

The nature of the halide substituent (F, Cl, Br, I) significantly modulates the Lewis acidity of the titanium center. Electronegativity and steric factors are the primary determinants of this trend. While electronegativity suggests a decrease in Lewis acidity down the group (F > Cl > Br > I) due to the decreasing inductive electron-withdrawing effect of the halide, this trend is often counteracted by other factors such as π-back-bonding and the polarizability of the halide.[5] This guide will delve into the quantitative measures and theoretical underpinnings of the Lewis acidity of these compounds, with a particular focus on this compound.

Quantitative Comparison of Lewis Acidity

| Titanium Halide | Gutmann Acceptor Number (AN) | Calculated Fluoride Ion Affinity (FIA) (kcal/mol) |

| TiF₄ | Not available | -103.2 |

| TiCl₄ | 70[6] | -93.6 |

| TiBr₄ | Not available | -89.4 |

| TiI₄ | Not available | -83.5 |

Note: The Fluoride Ion Affinity (FIA) values are computationally derived and represent the negative of the enthalpy change for the gas-phase reaction: TiX₄ + F⁻ → [TiX₄F]⁻. A more negative value indicates stronger Lewis acidity.

The data clearly indicates a trend of decreasing Lewis acidity down the group from fluorine to iodine. TiF₄ is the strongest Lewis acid, followed by TiCl₄, TiBr₄, and TiI₄. This trend is consistent with the decreasing electronegativity of the halogen atoms. The more electronegative the halogen, the more it withdraws electron density from the titanium center, rendering it more electrophilic and thus a stronger Lewis acid.

Experimental and Computational Methodologies

The Gutmann-Beckett Method for Determining Acceptor Number (AN)

The Gutmann-Beckett method is an empirical technique used to quantify the Lewis acidity of a substance.[6] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The Lewis acid-base interaction is monitored by ³¹P NMR spectroscopy.

-

Sample Preparation: A solution of the Lewis acid to be investigated is prepared in a non-coordinating, weakly Lewis acidic solvent, such as deuterated dichloromethane (CD₂Cl₂) or 1,2-dichloroethane. A known concentration of triethylphosphine oxide (Et₃PO) is then added to this solution.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded. The chemical shift (δ) of the phosphorus atom in the Et₃PO-Lewis acid adduct is measured.

-

Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula: AN = 2.21 × (δ_{sample} - δ_{hexane}) where δ_{sample} is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and δ_{hexane} is the chemical shift of Et₃PO in the non-coordinating solvent hexane (δ = 41.0 ppm), which is defined as having an AN of 0.[6] The reference for the AN scale is SbCl₅ in 1,2-dichloroethane, which is assigned an AN of 100.[6]

Caption: Workflow for the Gutmann-Beckett method.

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (or Gibbs free energy change) for the reaction of a Lewis acid with a fluoride ion.

-

Molecular Modeling: The three-dimensional structures of the Lewis acid (e.g., TiX₄) and its fluoride adduct ([TiX₄F]⁻) are built using molecular modeling software.

-

Geometry Optimization: The geometries of both the Lewis acid and its fluoride adduct are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, such as zero-point vibrational energies and thermal corrections to enthalpy.

-

Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate energies.

-

FIA Calculation: The Fluoride Ion Affinity is then calculated as: FIA = - [ (E_{[TiX₄F]⁻} + ZPE_{[TiX₄F]⁻}) - (E_{TiX₄} + ZPE_{TiX₄}) - (E_{F⁻} + ZPE_{F⁻}) ] where E is the electronic energy and ZPE is the zero-point vibrational energy.

Factors Influencing the Lewis Acidity of Titanium(IV) Halides

The observed trend in Lewis acidity (TiF₄ > TiCl₄ > TiBr₄ > TiI₄) can be rationalized by considering the interplay of several key factors:

-

Electronegativity of the Halide: As the most influential factor, the higher electronegativity of fluorine compared to the other halogens leads to a greater inductive withdrawal of electron density from the titanium center, making TiF₄ the most potent Lewis acid in the series.

-

Size of the Halide: The increasing atomic radius of the halides down the group (F < Cl < Br < I) leads to longer and weaker Ti-X bonds. This can also influence the steric accessibility of the titanium center.

-

π-Back-bonding: While the titanium(IV) center is in a d⁰ state, there can be some degree of π-donation from the filled p-orbitals of the halide ligands to the empty d-orbitals of the titanium. This effect is most pronounced for fluorine due to better orbital overlap and would decrease the Lewis acidity. However, the strong inductive effect of fluorine dominates.

References

- 1. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 3. Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Periodic trends and index of boron LEwis acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Titanium(IV) Bromide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Titanium(IV) Bromide

This compound is an orange, crystalline solid at room temperature. It is a highly hygroscopic compound that reacts vigorously with water. Key physical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | TiBr₄ |

| Molar Mass | 367.48 g/mol |

| Melting Point | 39 °C |

| Boiling Point | 230 °C |

| Density | 3.25 g/cm³ |

| Appearance | Orange crystalline solid |

| Solubility | Soluble in many organic solvents |

| Reactivity | Highly reactive with water and other protic solvents |

TiBr₄ is a strong Lewis acid, readily forming adducts with various donor ligands. This property is central to its application as a catalyst in organic synthesis.

Thermal Stability and Decomposition Pathway

Direct and detailed experimental studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), on the thermal decomposition of pure TiBr₄ are scarce in the available scientific literature. However, insights into its thermal stability can be gleaned from its application in chemical vapor deposition (CVD) processes for the synthesis of titanium-containing thin films. These processes typically operate at temperatures ranging from 400 to 600 °C, indicating that TiBr₄ undergoes decomposition within this temperature range.

The most probable primary decomposition pathway for this compound in an inert atmosphere is the sequential loss of bromine atoms to form lower valent titanium bromides, principally Titanium(III) bromide (TiBr₃), followed by further decomposition at higher temperatures.

Proposed Decomposition Reaction:

2 TiBr₄(g) → 2 TiBr₃(s) + Br₂(g)

Further heating could lead to the formation of Titanium(II) bromide (TiBr₂) and eventually titanium metal, though this would require significantly higher temperatures and is less well-documented.

The following diagram illustrates the proposed logical relationship in the thermal decomposition of TiBr₄.

Proposed Experimental Protocol for Thermal Analysis

Given the air-sensitive and corrosive nature of TiBr₄ and its decomposition products, a carefully designed experimental setup is crucial for accurate thermal analysis. The following protocol outlines a comprehensive approach using thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

Materials and Equipment

-

This compound: High purity (≥99.9%).

-

Inert Gas: High purity argon or nitrogen (99.999%).

-

TGA-MS System: A thermogravimetric analyzer coupled to a mass spectrometer. The TGA should be housed within a glovebox to prevent exposure to air and moisture.

-

Glovebox: With an inert atmosphere (e.g., argon) and low oxygen and water levels (<1 ppm).

-

Sample Crucibles: Alumina or platinum crucibles.

-

Gas Handling System: Mass flow controllers for precise control of purge gas.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the thermal analysis of TiBr₄.

Titanium(IV) Bromide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) bromide (TiBr₄), also known as titanium tetrabromide, is a volatile, orange, crystalline solid that holds a significant place in the field of inorganic chemistry. Its strong Lewis acidic nature makes it a valuable reagent and catalyst in various chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of this compound, tailored for a scientific audience. The document outlines the key synthetic routes developed over time, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its preparation.

Discovery and Historical Context

The precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records. While Jöns Jacob Berzelius is credited with the first isolation of elemental titanium in 1825, his work on titanium halides primarily focused on the chloride and fluoride.

Early characterization of the compound would have relied on the analytical techniques of the 19th century, including elemental analysis by gravimetric methods, melting and boiling point determination, and observation of its reactivity, particularly its vigorous hydrolysis in the presence of water. The tetrahedral geometry of the molecule was later confirmed in the 20th century with the advent of more advanced structural determination techniques like X-ray crystallography.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | TiBr₄ |

| Molar Mass | 367.48 g/mol |

| Appearance | Orange to reddish-brown crystalline solid |

| Melting Point | 38-40 °C (lit.)[1][2] |

| Boiling Point | 230 °C (lit.)[1][2] |

| Density | 3.25 g/mL at 25 °C (lit.)[1][2] |

| Solubility | Soluble in chlorocarbons and benzene.[3] Decomposes in water.[3] Soluble in absolute alcohol. |

| Crystal Structure | Cubic[3] |

| Coordination Geometry | Tetrahedral[3] |

Key Synthesis Methodologies

Three primary methods for the synthesis of this compound have been historically and are currently employed in laboratory settings.

Direct Synthesis from Elements

This is the most straightforward method for preparing this compound. It involves the direct reaction of titanium metal with bromine vapor at elevated temperatures.

Reaction: Ti(s) + 2Br₂(g) → TiBr₄(g)

Carbothermic Bromination of Titanium Dioxide

This method is analogous to the industrial Kroll process for titanium tetrachloride production and was likely one of the earliest methods used. It involves the reaction of titanium dioxide with carbon and bromine at high temperatures.

Reaction: TiO₂(s) + 2C(s) + 2Br₂(g) → TiBr₄(g) + 2CO(g)

Halide Exchange from Titanium Tetrachloride

This compound can also be prepared by the reaction of Titanium(IV) chloride with hydrogen bromide. This method is convenient if TiCl₄ is readily available.

Reaction: TiCl₄(l) + 4HBr(g) → TiBr₄(s) + 4HCl(g)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on historical and modern laboratory practices and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol for Direct Synthesis from Elements

Objective: To synthesize this compound by the direct reaction of titanium metal with bromine.

Materials:

-

Titanium powder or sponge

-

Liquid bromine

-

A quartz or borosilicate glass tube reactor

-

Tube furnace

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)

-

Schlenk line or similar apparatus for handling air-sensitive materials

Procedure:

-

A known quantity of titanium metal is placed in the center of the tube reactor.

-

The reactor is assembled and connected to the inert gas supply and the cold trap.

-

The system is purged with an inert gas to remove air and moisture.

-

The tube furnace is heated to 300-400 °C around the titanium sample.

-

A slow stream of bromine vapor, carried by the inert gas, is passed over the heated titanium. The bromine vapor can be generated by gently warming liquid bromine in a separate flask connected to the gas inlet.

-

The volatile this compound product is carried by the gas stream and condenses in the cold trap as an orange solid.

-

Once the reaction is complete, the bromine flow is stopped, and the system is allowed to cool to room temperature under the inert gas flow.

-

The collected TiBr₄ is quickly transferred to a dry, inert atmosphere glovebox for storage and handling due to its hygroscopic nature.

Protocol for Carbothermic Bromination of Titanium Dioxide

Objective: To synthesize this compound from titanium dioxide, carbon, and bromine.

Materials:

-

Titanium dioxide (TiO₂), finely powdered

-

Activated carbon or graphite, finely powdered

-

Liquid bromine

-

High-temperature tube furnace with a quartz reactor tube

-

Inert gas supply (Argon)

-

Cold trap and scrubbing system for unreacted bromine and CO

Procedure:

-

An intimate mixture of titanium dioxide and carbon (in a molar ratio of approximately 1:2) is prepared by grinding the powders together.

-

The mixture is placed in a ceramic or quartz boat and inserted into the center of the quartz reactor tube.

-

The reactor is placed in the tube furnace, and the system is purged with argon.

-

The furnace is heated to 600-800 °C.

-

A stream of argon saturated with bromine vapor is passed over the heated mixture.

-

The gaseous TiBr₄ product is carried out of the furnace and collected in a cooled receiver or cold trap.

-

The exhaust gases, containing unreacted bromine and carbon monoxide, must be passed through a scrubbing solution (e.g., sodium thiosulfate solution) to neutralize the bromine.

-

After the reaction is complete, the apparatus is cooled under an argon atmosphere. The product is then handled in an inert atmosphere.

Protocol for Halide Exchange from Titanium Tetrachloride

Objective: To synthesize this compound by the reaction of titanium tetrachloride with hydrogen bromide.

Materials:

-

Titanium tetrachloride (TiCl₄), freshly distilled

-

Anhydrous hydrogen bromide (HBr) gas

-

A glass reaction vessel equipped with a gas inlet, a gas outlet, and a condenser

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line apparatus

Procedure:

-

A known amount of titanium tetrachloride is placed in the reaction vessel under an inert atmosphere.

-

The vessel is cooled in an ice bath.

-

A stream of dry hydrogen bromide gas is bubbled through the liquid TiCl₄.

-

The reaction is typically exothermic. The flow of HBr is controlled to maintain a manageable reaction rate.

-

As the reaction proceeds, solid this compound precipitates from the solution.

-

The reaction is considered complete when the precipitation ceases.

-

The excess HBr and the byproduct HCl are removed by purging the system with a dry inert gas.

-

The solid TiBr₄ is then isolated by filtration under an inert atmosphere and dried under vacuum.

Visualizations

Logical Relationship of Synthesis Pathways

The following diagram illustrates the relationship between the reactants and the final product, this compound, for the three main synthesis methods.

Caption: Synthesis pathways to this compound.

Experimental Workflow for Direct Synthesis

The following diagram outlines the general workflow for the direct synthesis of this compound from its constituent elements.

Caption: Workflow for the direct synthesis of TiBr₄.

References

Spectroscopic Profile of Titanium(IV) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Titanium(IV) bromide (TiBr₄), a versatile Lewis acid with applications in organic synthesis and materials science. The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presenting available quantitative data, detailed experimental methodologies, and a generalized workflow for spectroscopic analysis.

Introduction

This compound is a hygroscopic, crystalline solid at room temperature with a tetrahedral geometry.[1] As a d⁰ transition metal halide, it is diamagnetic, making it amenable to NMR spectroscopy.[2] Its high reactivity and sensitivity to moisture necessitate careful handling during spectroscopic analysis. This guide aims to consolidate the existing spectroscopic information on TiBr₄ to aid researchers in its characterization and application.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Titanium has two NMR-active nuclei, ⁴⁷Ti and ⁴⁹Ti, both of which are quadrupolar and have low natural abundance, presenting challenges for NMR spectroscopy.[3][4] However, for small, symmetric molecules like TiBr₄, reasonably sharp signals can be obtained.[3] The chemical shifts are typically referenced against neat Titanium(IV) chloride (TiCl₄).[5]

| Nucleus | Chemical Shift (ppm) vs. TiCl₄ | Linewidth | Notes |

| ⁴⁹Ti | -635 | Not Reported | The resonance absorption is unshifted upon dilution in inert solvents, suggesting the presence of monomeric TiBr₄ molecules in the neat liquid.[6][7] The shielding of the titanium nucleus by halogen ligands increases in the order I < Br < Cl.[6][7] |

| ⁴⁷Ti | Not Reported | Generally broader than ⁴⁹Ti | The ⁴⁹Ti nucleus is preferred for NMR studies due to its higher sensitivity and narrower linewidths compared to ⁴⁷Ti.[3] |

Table 1: ⁴⁹Ti and ⁴⁷Ti NMR Data for this compound.

Vibrational Spectroscopy (IR and Raman)

Comparative Vibrational Frequencies of Titanium Tetrahalides (cm⁻¹)

| Mode | Symmetry | TiCl₄ (liquid) | TiBr₄ (estimated) | TiI₄ (solid) | Activity |

| ν₁ (sym. stretch) | a₁ | 387 | ~230-250 | 162 | Raman |

| ν₂ (sym. bend) | e | 119.5 | ~70-90 | 51 | Raman |

| ν₃ (asym. stretch) | t₂ | 490 | ~390-410 | 323 | Raman, IR |

| ν₄ (asym. bend) | t₂ | 137.4 | ~90-110 | 67 | Raman, IR |

Table 2: Comparison of Vibrational Frequencies for Titanium Tetrahalides. The values for TiCl₄ are from experimental Raman spectra of the liquid.[8] The values for TiI₄ are from combined Raman and IR spectra.[9] The values for TiBr₄ are estimations based on the trends observed in the other tetrahalides.

Experimental Protocols

Given the air-sensitive and corrosive nature of TiBr₄, specific handling techniques are required for accurate spectroscopic measurements.

Sample Preparation and Handling

-

Glovebox: All sample manipulations should be performed in an inert atmosphere glovebox (e.g., nitrogen or argon) to prevent hydrolysis.

-

Airtight Cells: For moving samples from the glovebox to the spectrometer, airtight capsules or cells are recommended, especially for IR and Raman measurements.[10]

-

Material Compatibility: Care must be taken to use cell materials that are resistant to corrosion by TiBr₄ and its potential hydrolysis product, hydrobromic acid.

NMR Spectroscopy

-

Sample State: Neat liquid TiBr₄ is a suitable sample for NMR analysis. The solid sample can be gently warmed to just above its melting point (39 °C) within the NMR tube.[2]

-

NMR Tubes: Standard borosilicate glass NMR tubes are generally sufficient, though for long-term or high-temperature studies, sealed quartz tubes may be considered.

-

Spectrometer Parameters (General):

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.[11]

-

Measurement Technique: For corrosive liquids like TiBr₄, Attenuated Total Reflectance (ATR) is a suitable technique. A diamond ATR crystal is recommended due to its chemical inertness.[11]

-

Sample Application: A small amount of the liquid or molten sample is placed directly onto the ATR crystal.

-

Data Acquisition (General):

-

Spectral Range: The far-infrared region (typically below 600 cm⁻¹) is of primary interest for observing the Ti-Br vibrational modes.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[11]

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded before the sample measurement.[11]

-

Raman Spectroscopy

-

Instrumentation: A dispersive Raman spectrometer equipped with a laser source is commonly used.

-

Sample Containment: For liquid samples, a sealed fused silica or glass capillary tube can be used.[8]

-

Laser Source: A common choice is a 532 nm Nd:YAG laser, though other wavelengths can be used depending on the sample's fluorescence properties.[12]

-

Data Acquisition (General):

-

Spectral Range: A range covering at least 50-500 cm⁻¹ is necessary to observe all fundamental vibrations of TiBr₄.

-

Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample degradation.

-

Acquisition Time: Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the spectroscopic characterization of an air-sensitive and corrosive compound like this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Titanium tetrabromide - Wikipedia [en.wikipedia.org]

- 3. (Ti) Titanium NMR [chem.ch.huji.ac.il]

- 4. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. NMR Periodic Table: Titanium NMR [imserc.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of titanium tetrachloride and dichloromethane by Raman spectroscopy using carbon disulfide as an internal standard - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Raman, infrared, and electronic spectra of titanium tetraiodide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties and Hazards of Titanium(IV) Bromide (CAS Number: 7789-68-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Titanium(IV) bromide is a hazardous substance that should only be handled by trained personnel with appropriate personal protective equipment in a controlled laboratory setting. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Executive Summary

This compound, also known as titanium tetrabromide (TiBr₄), is a highly reactive, moisture-sensitive solid that is a potent Lewis acid. Its primary utility lies in organic synthesis as a catalyst for various carbon-carbon bond-forming reactions. However, its reactivity also presents significant hazards, primarily related to its corrosive nature upon contact with tissue and its violent reaction with water, which produces toxic and corrosive hydrogen bromide gas. This guide provides a comprehensive overview of the physicochemical properties, associated hazards, and handling protocols for this compound.

Physicochemical Properties

This compound is an orange to reddish-brown crystalline solid at room temperature.[1][2] It is characterized by its low melting point and high reactivity.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | TiBr₄ | [2] |

| Molecular Weight | 367.48 g/mol | [2] |

| Appearance | Orange to reddish-brown crystalline solid | [2][3] |

| Melting Point | 38-40 °C (100.4-104 °F) | [3] |

| Boiling Point | 230 °C (446 °F) | [3] |

| Density | 3.25 g/mL at 25 °C | [3] |

| Solubility | Soluble in chlorocarbons, benzene, and absolute alcohol. Reacts with water. | [3] |

Table 2: Structural and Chemical Information

| Property | Value/Description | Source(s) |

| CAS Number | 7789-68-6 | [2] |

| Molecular Structure | Tetrahedral geometry | |

| Lewis Acidity | Strong Lewis acid | |

| Diamagnetism | Diamagnetic, reflecting the d⁰ configuration of the Ti(IV) center. |

Hazards and Toxicology

This compound is classified as a hazardous substance due to its corrosive properties and violent reactivity with water.[1] The primary toxicological concern is severe tissue damage upon contact.

GHS Hazard Classification

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Corrosion | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | Corrosion | Danger |

Toxicological Profile

The toxicity of this compound is primarily attributed to its rapid and exothermic hydrolysis upon contact with moisture, which produces corrosive hydrogen bromide (HBr).

-

Inhalation: Inhalation of dust or fumes can cause severe irritation and corrosive damage to the respiratory tract, potentially leading to pulmonary edema.[7] Symptoms may include a burning sensation, cough, wheezing, laryngitis, and shortness of breath.[3]

-

Skin Contact: Direct contact causes severe chemical burns.[1] The material is destructive to the skin tissue.[3]

-

Eye Contact: Causes serious and potentially irreversible eye damage.[1]

-

Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[1]

No specific LD50 or LC50 data for this compound is readily available in the reviewed literature. The toxicological properties have not been fully investigated.[1] The primary mechanism of toxicity is direct chemical burn and damage from the hydrolysis product, hydrogen bromide.

Reactivity and Stability

-

Reactivity with Water: Reacts violently and exothermically with water and moisture to produce hydrogen bromide gas.[1]

-

Stability: Stable under dry, inert conditions. It is sensitive to moisture and air.[3]

-

Incompatible Materials: Incompatible with water, strong oxidizing agents, and strong bases.[1]

-

Hazardous Decomposition Products: Upon heating or reaction with water, it can produce hydrogen bromide gas and titanium oxides.[1][2]

Experimental Protocols

Synthesis of this compound

-

Direct reaction of elements: Reaction of titanium metal with bromine gas at elevated temperatures.

-

Reaction with Titanium Dioxide: Reaction of titanium dioxide (TiO₂) with carbon and bromine.[8]

-

Halide Exchange: Treatment of titanium tetrachloride (TiCl₄) with hydrogen bromide (HBr).[8]

An illustrative, non-validated laboratory procedure found in a public forum describes the direct reaction of a heated piece of titanium metal with bromine in a test tube, followed by dissolution of the product in chloroform.[9] This method is presented as inefficient and hazardous and should not be attempted without a thorough risk assessment and appropriate safety measures.

Determination of Physical Properties (General Methodologies)

Given the hygroscopic and corrosive nature of this compound, special precautions must be taken when determining its physical properties.

A standard capillary melting point apparatus can be used with modifications for the hygroscopic nature of the sample.

-

Sample Preparation: The finely ground solid should be packed into a glass capillary tube in a dry, inert atmosphere (e.g., a glove box). The open end of the capillary tube must be flame-sealed to prevent the ingress of atmospheric moisture.[10]

-

Apparatus: A digital melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

Place the sealed capillary tube into the heating block of the apparatus.

-

Use a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a new sample and heat at a slow rate (1-2 °C/min) through the expected melting range to obtain an accurate measurement.[11]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. This is the melting range.

-

Due to the corrosive nature of the vapors and the relatively high boiling point, a micro-boiling point or distillation method under inert atmosphere is recommended.

-

Apparatus: A micro-boiling point apparatus using a Thiele tube or a small-scale distillation setup. All glassware must be thoroughly dried to prevent reaction.

-

Procedure (Thiele Tube Method):

-

In an inert atmosphere, place a small amount of the sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a suitable heating oil.

-

Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the inverted capillary as the air expands and then as the sample boils.

-

Once a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[12][13]

-

Handling and Safety Protocols

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates if working outside of a fume hood or if dusts/fumes are generated.[1]

Safe Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1] Keep away from moisture. Avoid creating dust.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon).[3] Store away from incompatible materials.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Visualizations

Hydrolysis of this compound

The reaction of this compound with water is a vigorous, exothermic process that produces titanium dioxide and hydrogen bromide.

Caption: Hydrolysis reaction of this compound.

General Mechanism of Lewis Acid Catalysis in the Baylis-Hillman Reaction

This compound can act as a Lewis acid catalyst in reactions such as the Baylis-Hillman reaction. The general role of the Lewis acid is to activate the electrophile (an aldehyde in this case) towards nucleophilic attack.

Caption: Role of a Lewis Acid in the Baylis-Hillman reaction.

Conclusion

This compound (CAS 7789-68-6) is a valuable reagent in synthetic organic chemistry due to its strong Lewis acidity. However, its utility is accompanied by significant hazards, primarily its corrosive nature and violent reactivity with water. A thorough understanding of its properties and strict adherence to safety protocols are imperative for its safe handling and use in a research and development setting. This guide provides a foundational understanding to aid in the risk assessment and safe experimental design involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sds.strem.com [sds.strem.com]

- 7. Titanium tetrabromide | Br4Ti | CID 123263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Titanium tetrabromide - Wikipedia [en.wikipedia.org]

- 9. Sciencemadness Discussion Board - Titanium tetrabromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. mt.com [mt.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

Theoretical Insights into the Electronic Structure of Titanium(IV) Bromide

An In-depth Technical Guide for Researchers and Scientists

Titanium(IV) bromide (TiBr₄) is a significant compound in both inorganic chemistry and materials science, serving as a catalyst and a precursor for various titanium-containing materials.[1] Its utility is deeply rooted in its electronic structure, which dictates its reactivity and physical properties. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of TiBr₄, presenting quantitative data, detailed methodologies, and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

Molecular Geometry and Bonding

This compound adopts a regular tetrahedral (Td) symmetry in the gas phase, a geometry consistent with VSEPR theory for d⁰ transition metal complexes.[1][2] The central titanium atom is in a +4 oxidation state, reflecting a d⁰ electron configuration, which renders the molecule diamagnetic.[3][4] The bonding in TiBr₄ is primarily covalent with some ionic character.[1]

Table 1: Structural Parameters of this compound

| Parameter | Theoretical Value | Experimental Value | Method |

| Ti-Br Bond Length | 2.374 Å | 2.43 Å | PM7[5] / Gas-Phase Electron Diffraction[1] |

| Br-Ti-Br Bond Angle | 109.47° | 109.5° | PM7[5] / Gas-Phase Electron Diffraction |

Note: Theoretical values can vary depending on the computational method and basis set used. The PM7 value is from a semi-empirical method.

Electronic Properties and Theoretical Models

The electronic structure of TiBr₄ has been investigated using various computational methods, most notably Density Functional Theory (DFT).[6] These studies provide insights into bond dissociation energies, reaction pathways, and spectroscopic properties.

Table 2: Calculated Electronic Properties of Titanium Halides

| Property | TiCl₄ | TiBr₄ | TiI₄ | Method |

| Ti-X Bond Dissociation Energy (kJ/mol) | 413 | 359 | 304 | DFT[6] |

| Heat of Formation (ΔHf) (kcal/mol) | - | -131.5 | - | PM7, referenced to NIST[5] |

DFT studies have been instrumental in understanding the surface reactions of TiBr₄, for instance, in Atomic Layer Deposition (ALD) processes. These calculations have shown that the exothermicity of dissociative adsorption of titanium halides on surfaces follows the order TiI₄ > TiBr₄ > TiCl₄.[6]

Experimental Protocols and Computational Methodologies

A variety of experimental and theoretical techniques are employed to elucidate the electronic structure of TiBr₄.

Experimental Techniques:

-